molecular formula C20H26ClNO3 B13758736 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride CAS No. 58324-27-9

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride

Katalognummer: B13758736
CAS-Nummer: 58324-27-9
Molekulargewicht: 363.9 g/mol
InChI-Schlüssel: INWDTEINWUVNRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is a chemical compound with the molecular formula C20H26ClNO3. It is a derivative of benzophenone, characterized by the presence of diethylaminomethyl and dimethoxy groups on the benzophenone core. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride typically involves the reaction of 2,4-dimethoxybenzophenone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride involves its interaction with specific molecular targets. It can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. The compound’s diethylaminomethyl group can interact with biological macromolecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Diethylaminomethyl-2,4-dimethoxybenzophenone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethylaminomethyl group enhances its solubility and reactivity compared to other benzophenone derivatives .

Eigenschaften

CAS-Nummer

58324-27-9

Molekularformel

C20H26ClNO3

Molekulargewicht

363.9 g/mol

IUPAC-Name

(3-benzoyl-2,6-dimethoxyphenyl)methyl-diethylazanium;chloride

InChI

InChI=1S/C20H25NO3.ClH/c1-5-21(6-2)14-17-18(23-3)13-12-16(20(17)24-4)19(22)15-10-8-7-9-11-15;/h7-13H,5-6,14H2,1-4H3;1H

InChI-Schlüssel

INWDTEINWUVNRZ-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.